molecular formula C24H24N2O4 B195500 Abecarnil CAS No. 111841-85-1

Abecarnil

Cat. No. B195500
CAS RN: 111841-85-1
M. Wt: 404.5 g/mol
InChI Key: RLFKILXOLJVUNF-UHFFFAOYSA-N
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Description

Abecarnil is an anxiolytic drug belonging to the β-Carboline family. It is a nonbenzodiazepine compound that acts as a partial agonist at the benzodiazepine site of the gamma-aminobutyric acid type A (GABA A) receptor. This compound was initially developed as an anti-anxiety medication but has not been commercially developed for human use. Instead, it has been primarily used in research for the development of new sedative and anxiolytic drugs .

Scientific Research Applications

Abecarnil has been extensively studied for its potential therapeutic applications, including:

Mechanism of Action

Abecarnil exerts its effects by acting as a partial agonist at the benzodiazepine site of the GABA A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to anxiolytic effects. Unlike full agonists, this compound produces primarily anxiolytic effects with fewer sedative or muscle relaxant properties .

Safety and Hazards

Abecarnil was found to be safe in several studies, with the most frequent adverse event being drowsiness . No rebound or withdrawal symptoms were observed after fast-tapered discontinuation . The abuse potential of this compound is thought to be less than that of benzodiazepines, with only mild withdrawal symptoms noted after abrupt discontinuation of treatment .

Future Directions

Abecarnil has not yet been commercially developed for use in humans, instead so far mainly being used for research into the development of other new sedative and anxiolytic drugs . Investigations are continuing into its actions and it looks likely to be developed for use both in the treatment of anxiety, and as a less addictive substitute drug for the treatment of benzodiazepine and alcohol addiction .

Biochemical Analysis

Biochemical Properties

Abecarnil is a partial agonist acting selectively at the benzodiazepine site of the GABA A receptor . This means it interacts with the GABA A receptor, a protein in the body, to produce its effects . The nature of these interactions is such that this compound can bind to the receptor and induce a response, but not to the same extent as a full agonist would .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by acting at the benzodiazepine site of the GABA A receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the benzodiazepine site of the GABA A receptor . This binding interaction can lead to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The onset of effect was at week 1, and by week 4, the Hamilton Anxiety Scale score had improved by 12–13 points on average . No rebound or withdrawal symptoms were observed after fast-tapered discontinuation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be active at doses less than 0.5 mg/kg, reflecting a potency up to 100 times greater than that of diazepam . In tests of motor coordination, this compound showed no or only weak activity, and in potentiating the effects of ethanol and hexobarbital on motor performance, this compound was 4 to 25 times less potent than diazepam .

Transport and Distribution

It is known that after intravenous administration, this compound penetrated rapidly into the cerebrospinal fluid .

Preparation Methods

The synthesis of abecarnil involves several steps, starting with the preparation of the β-carboline core structure. One common synthetic route includes the asymmetric Michael addition with 2-bromonitrostyrene using a chiral nickel(II)-complex as the catalyst. This is followed by a nitro-Mannich and lactamization cascade, and finally, a Krapcho decarboxylation to yield the nitro lactam

Chemical Reactions Analysis

Abecarnil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the β-carboline core, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can occur at various positions on the β-carboline ring, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Abecarnil is unique among anxiolytic drugs due to its partial agonist activity at the GABA A receptor. Similar compounds include:

This compound’s partial agonist activity results in fewer side effects and lower abuse potential compared to full agonists like diazepam and alprazolam .

properties

IUPAC Name

propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFKILXOLJVUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149745
Record name Abecarnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111841-85-1
Record name Abecarnil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111841-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abecarnil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111841851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abecarnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABECARNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM1PNJ3JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution is prepared from 3.3 g (8.5 mmol) of 6-benzyloxy-4-methoxymethyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid isopropyl ester in 150 ml of methylene chloride, combined under argon with 3.9 ml of triethylamine, and cooled to -15° C. At this temperature, a solution of 3.2 ml (25.6 mmol) of tert-butyl hypochlorite in 50 ml of methylene chloride is added dropwise without delay to this solution. After the adding step is completed, the mixture is stirred for another 10 minutes, combined with 2.6 ml of triethylamine, and agitated for 2 hours at room temperature. Subsequently, the mixture is concentrated to one-half thereof and extracted once by shaking with dilute ammonia solution. The organic phase is dried, filtered, and concentrated. The residue is chromatographed over silica gel with methylene chloride:acetone=4:1 as the eluent. Recrystallization from ethyl acetate gives 1.1 g (35% yield) of 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylic acid isopropyl ester, mp 150°-151° C.
Name
6-benzyloxy-4-methoxymethyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid isopropyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
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Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
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Quantity
50 mL
Type
solvent
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Quantity
2.6 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.4 g (3.6 mmol) of 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylic acid ethyl ester is boiled under reflux for 2 hours in 100 ml of isopropanol with 0.7 ml (2.2 mmol) of titanium tetraisopropoxide. After concentration, the mixture is taken up in 80 ml of 1N hydrochloric acid and extracted by shaking with 250 ml of ethyl acetate. The ethyl acetate phase is washed with a small amount of water, dried, filtered, and concentrated. After chromatography over silica gel with methylene chloride:acetone=4:1 as the eluent, the 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylic acid isopropyl ester, mp 150°-151° C., is obtained in an 80% yield.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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